molecular formula C21H20ClN3O2S B11371678 N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamide

Cat. No.: B11371678
M. Wt: 413.9 g/mol
InChI Key: AZNOJTUQRZUEDW-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated methoxyphenyl group and a methylphenylpyrimidinyl group connected via a sulfanyl linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chlorinated Methoxyphenyl Intermediate: This step involves the chlorination and methoxylation of a phenyl ring, followed by methylation.

    Synthesis of the Methylphenylpyrimidinyl Intermediate: This step involves the construction of the pyrimidine ring with appropriate substitutions.

    Coupling Reaction: The two intermediates are then coupled via a sulfanyl linkage to form the final compound.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfanyl and acetamide groups.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, such compounds may act by:

    Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Disrupting Protein-Protein Interactions: Binding to specific protein interfaces and disrupting their interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: can be compared with other amides and sulfanyl-containing compounds, such as:

Uniqueness

The uniqueness of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE lies in its specific substitution pattern and the presence of both sulfanyl and acetamide functionalities, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C21H20ClN3O2S

Molecular Weight

413.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C21H20ClN3O2S/c1-13-9-18(19(27-3)10-16(13)22)25-20(26)12-28-21-11-17(23-14(2)24-21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,25,26)

InChI Key

AZNOJTUQRZUEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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